Sodium aluminate

Descripción general

Descripción

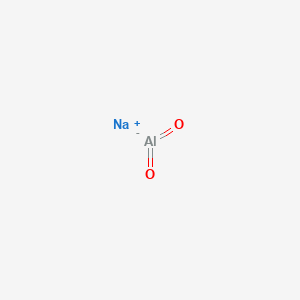

Sodium aluminate (NaAlO₂ or NaAl(OH)₄ in aqueous form) is a white crystalline solid or alkaline solution widely used in industrial applications such as water treatment, ceramics, and catalysis . Its structure consists of sodium ions (Na⁺) and aluminate ions (AlO₂⁻), where aluminum adopts a tetrahedral coordination with oxygen. The compound is hygroscopic and highly soluble in water, forming strongly alkaline solutions (pH ~12–14) . Key physical properties include a melting point of 1650°C and a density range of 1.5–2.6 g/cm³ .

In aqueous systems, this compound hydrolyzes to form colloidal aluminum hydroxide (Al(OH)₃), which is critical for coagulation processes in water treatment and alumina production . Its reactivity with silica, sulfur, and organic compounds further underpins its role in industrial desilication and desulfurization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium aluminate can be synthesized through several methods. One common method involves the dissolution of aluminium hydroxide (Al(OH)₃) in a caustic soda (NaOH) solution. This reaction typically occurs at elevated temperatures near the boiling point of the solution . Another method involves the reaction of basic aluminium sulfate with sodium carbonate to form sodium dawsonite, which is then heated to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs the Bayer process, which involves the digestion of bauxite (an ore of aluminium) with sodium hydroxide under high pressure and temperature conditions. The resulting this compound is precipitated out of the solution by lowering the temperature and adjusting the pH . Another industrial method involves reacting gibbsite with a liquid base, followed by purification and spray-drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Sodium aluminate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, particularly when reacting with other metal ions.

Substitution: It can undergo substitution reactions where the aluminate ion (AlO₂⁻) replaces other anions in a compound.

Common Reagents and Conditions

Sodium Hydroxide (NaOH): Used in the synthesis of this compound from aluminium hydroxide.

Sodium Carbonate (Na₂CO₃): Used in the preparation of sodium dawsonite, which is then converted to this compound.

Major Products Formed

Aluminium Hydroxide (Al(OH)₃): Formed when this compound reacts with water.

Hydrogen Gas (H₂): Produced during the reaction of this compound with elemental aluminium.

Aplicaciones Científicas De Investigación

Sodium aluminate has a wide range of applications in scientific research and industry:

Water Treatment: It is used as a coagulant to remove impurities and suspended solids from water.

Ceramics and Glass Manufacturing: Acts as a fluxing agent to lower the melting point of materials, making the manufacturing process more efficient.

Paper Industry: Improves the water resistance and brightness of paper during the pulping process.

Advanced Material Science: Used in the creation of alumina nanostructures and as an electrolyte in aluminum-air batteries.

Mecanismo De Acción

The mechanism of action of sodium aluminate involves its ability to form strong alkaline solutions when dissolved in water. This strong alkalinity allows it to react with various impurities and contaminants, facilitating their removal. In water treatment, this compound acts as a coagulant, causing impurities to aggregate and settle out of the solution . In industrial applications, its ability to lower the melting point of materials and act as a catalyst is due to its strong ionic nature and reactivity .

Comparación Con Compuestos Similares

Sodium Aluminate vs. Sodium Hydroxide (NaOH)

Key Findings :

- This compound and NaOH exhibit similar activation energies in hydrogen production, suggesting overlapping chemical mechanisms .

- In mixed NaOH/NaAlO₂ solutions, aluminate contributes more significantly to density than NaOH at equivalent sodium concentrations .

This compound vs. Sodium Meta Aluminate

The term "this compound" is often used interchangeably with "sodium meta aluminate," but distinctions exist:

Key Findings :

- Sodium meta aluminate is a subset of sodium aluminates with a defined stoichiometry (NaAlO₂). Its anhydrous nature enhances reactivity in high-temperature processes .

This compound vs. Other Aluminates

Key Findings :

- Calcium aluminates are critical in cement chemistry due to their rapid hydration, unlike this compound, which forms gels in silica-rich environments .

- Barium aluminates excel in refractory applications, whereas this compound is preferred for solution-phase processes .

This compound vs. Dihydroxyaluminum Sodium Carbonate

Key Findings :

- Dihydroxyaluminum sodium carbonate is pharmacologically active, unlike this compound, which is restricted to industrial uses .

Actividad Biológica

Sodium aluminate, a compound of sodium and aluminum, is widely recognized for its applications in various industries, including water treatment, papermaking, and as a reagent in chemical synthesis. This article explores its biological activity, focusing on its interactions within biological systems, potential toxicological effects, and case studies demonstrating its efficacy in environmental applications.

This compound (NaAlO2) is characterized by its high pH and strong alkalinity, which can influence biological systems in several ways:

- pH Regulation : this compound can significantly alter the pH of solutions, making it useful in controlling the growth of microorganisms in wastewater treatment. Its high alkalinity helps prevent the formation of filamentous bacteria, which can disrupt biological processes in treatment facilities .

- Aluminum Bioavailability : Aluminum ions released from this compound can interact with biological tissues. Studies indicate that aluminum can affect the permeability of the blood-brain barrier and influence cholinergic activity, potentially leading to neurobehavioral effects . However, the bioavailability of aluminum is low following oral or inhalation exposure, as it is poorly absorbed through these routes .

Toxicological Considerations

The biological activity of this compound raises concerns regarding its potential toxicity:

- Neurotoxicity : Aluminum exposure has been linked to neurotoxic effects, particularly in relation to neurodegenerative diseases. The interaction of aluminum with estrogen receptors has been suggested to contribute to breast cancer progression, although a definitive link remains unestablished .

- Inflammatory Responses : Certain aluminum salts, including this compound, have been shown to activate inflammasomes, leading to immune responses that may have implications for health .

1. Phosphorus Removal in Wastewater Treatment

A notable case study from the Lakewood Ohio Wastewater Treatment Plant demonstrated the effectiveness of this compound in removing phosphorus from wastewater:

- Background : The facility struggled with phosphorus compliance using alum due to variable performance under different conditions.

- Trial Results : After switching to this compound, phosphorus levels consistently fell below 1.0 mg/L at a dosage 58% less than that required for alum. This change resulted in improved compliance with regulatory standards and reduced chemical costs .

| Parameter | Alum Dosage (mg/L) | This compound Dosage (mg/L) |

|---|---|---|

| Average Phosphorus Level | > 1.0 | < 1.0 |

| Cost Savings | Higher | Lower |

2. Alkaline Conditions and Aluminum Speciation

Research has highlighted the behavior of this compound under alkaline conditions:

- Study Findings : An amorphous this compound hydrate phase was observed to mediate aluminum coordination changes in highly alkaline solutions. This phase can remain stable at elevated temperatures before crystallizing upon cooling . Such transformations are crucial for understanding how this compound interacts within biological systems.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Aluminum Speciation : The transformation between solid and liquid states in the Na2O–Al2O3–H2O system involves complex coordination changes that may impact biological interactions .

- Environmental Impact : The ability of this compound to effectively remove contaminants like phosphorus suggests its role as an environmentally friendly alternative to traditional coagulants like alum .

Q & A

Basic Research Questions

Q. What distinguishes sodium aluminate from sodium meta-aluminate, and how do these differences impact experimental design?

this compound is a general term for compounds containing sodium, aluminum, and oxygen (e.g., NaAlO₂, NaAl(OH)₄), while sodium meta-aluminate specifically refers to NaAlO₂. The distinction lies in structural complexity: sodium meta-aluminate has a simpler tetrahedral structure, whereas this compound can form polymeric chains. Researchers must verify the exact formula and hydration state when designing experiments, as solubility, reactivity, and phase behavior vary significantly. Analytical techniques like XRD and FTIR are critical for structural confirmation .

Q. What are standard methods for synthesizing high-purity solid this compound from aqueous solutions?

A common method involves reacting aluminum hydroxide with sodium hydroxide under controlled temperature (80–100°C) to form a this compound solution, followed by evaporation and crystallization. Purity is enhanced by avoiding impurities like silica and iron. Advanced approaches include seeding with gibbsite (Al(OH)₃) to stabilize crystallization and using ethanol to reduce solubility during drying .

Q. Which analytical techniques are most reliable for characterizing this compound in industrial or environmental samples?

Key methods include:

- Titration : For quantifying free NaOH and Al₂O₃ concentrations .

- XRD : To identify crystalline phases (e.g., NaAlO₂ vs. hydrated forms) .

- SEM-EDS : For elemental mapping and morphology analysis .

- ICP-OES : To detect trace metal impurities .

Advanced Research Questions

Q. How can component concentrations in this compound solutions be modeled in real-time for process optimization?

Hybrid models like Hammerstein Recurrent Neural Networks (HRNN) combined with Partial Least Squares (PLS) enable real-time prediction of Al₂O₃ and NaOH concentrations using conductivity and temperature data. These models address nonlinear dynamics and high-dimensional correlations, reducing reliance on delayed lab titrations. Validation requires calibration against industrial datasets .

Q. What mechanisms govern the decomposition of supersaturated this compound solutions, and how can kinetics be controlled?

Decomposition involves nucleation and growth of Al(OH)₃, influenced by temperature, alkalinity, and seeding. At high Na₂O/Al₂O₃ ratios (>1.45), solutions remain stable, but lowering the ratio triggers precipitation. Researchers use phase diagrams (e.g., Na₂O–Al₂O₃–H₂O at 30°C) to predict stability and additives like starch to inhibit nucleation .

Q. What experimental strategies determine this compound solubility under extreme conditions (e.g., supercritical fluids)?

Packed-bed flow reactors operating at 400–475°C and 5,000–6,800 psi measure solubility in supercritical NaOH. Effluent samples are analyzed via acidimetric titration and ICP spectroscopy. Results show solubility decreases with temperature (e.g., from 201 mg/kg at 400°C to 59 mg/kg at 475°C), critical for nuclear waste processing .

Q. How can this compound be experimentally designed for silica removal in water treatment?

Optimize parameters:

- pH : Maintain 10–12 to enhance SiO₂ adsorption onto Al(OH)₃ flocs.

- Dosage : 50–100 mg/L this compound achieves >90% silica removal.

- Mixing time : 20–30 minutes for floc formation. Comparative studies with aluminum sulfate show this compound’s cost-effectiveness in Bayer process byproducts .

Q. What methodologies improve the synthesis of high-surface-area active alumina from this compound?

A green approach involves precipitating ammonium aluminum carbonate hydroxide (AACH) by adding (NH₄)₂CO₃ to this compound solution. Calcining AACH at 500°C yields active alumina with >300 m²/g surface area. Key factors include pH control (9–10) and ethanol addition to suppress agglomeration .

Q. How can supersaturated this compound solutions be stabilized to avoid unintended precipitation in industrial processes?

Stabilization strategies:

- Na₂O/Al₂O₃ ratio : Maintain >1.45 using NaOH adjustments.

- Temperature control : Keep solutions above 60°C to delay gibbsite nucleation.

- Additives : Polyvinyl alcohol (PVA) or lignosulfonates inhibit particle growth .

Q. What advanced oxidation processes (AOPs) are effective for organic contaminant degradation in this compound solutions?

UV/H₂O₂ and Fenton-like systems degrade organics like acetic acid. For example, 90% conversion is achieved at pH 3–4 with 0.1 M H₂O₂ and Fe²⁺ catalysts. Monitor Al³⁺ leaching, as it may form complexes that reduce efficiency .

Propiedades

IUPAC Name |

sodium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJYQHRNMMNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al-]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAlO2, AlNaO2 | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051206 | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |

| Record name | Sodium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

>1.5 g/cm³ | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |

CAS No. |

1302-42-7, 11138-49-1 | |

| Record name | Sodium metaaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium sodium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1650 °C | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.